![molecular formula C8H7BrN2 B178645 5-溴-6-甲基-1H-苯并[d]咪唑 CAS No. 116106-16-2](/img/structure/B178645.png)

5-溴-6-甲基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

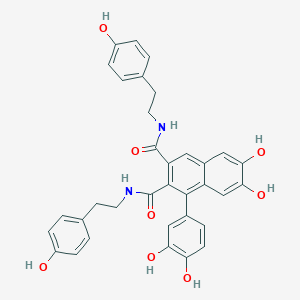

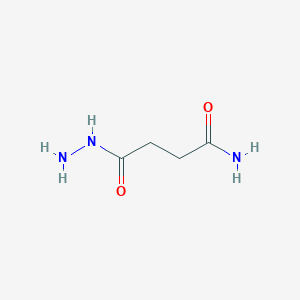

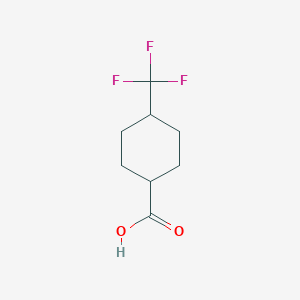

5-Bromo-6-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . It is a solid substance that appears white to yellow .

Synthesis Analysis

Imidazole synthesis is a well-studied field in organic chemistry. Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The InChI code for 5-bromo-6-methyl-1H-benzo[d]imidazole is 1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) .科学研究应用

Corrosion Inhibition : Benzimidazole derivatives, including those structurally similar to 5-bromo-6-methyl-1H-benzo[d]imidazole, have been studied for their corrosion inhibition properties. For instance, tolyltriazole, a derivative with a related heterocyclic base, has been demonstrated to inhibit the corrosion of copper and brass in various environments, suggesting potential applications for 5-bromo-6-methyl-1H-benzo[d]imidazole in protecting metal surfaces against corrosion R. Walker, 1976.

Medicinal Chemistry : Benzimidazole and its derivatives play a crucial role in medicinal chemistry, exhibiting a wide range of pharmacological activities. These compounds have been explored for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. The versatility of the benzimidazole scaffold, including modifications like 5-bromo-6-methyl-1H-benzo[d]imidazole, underscores its importance in the development of new therapeutic agents. The review on therapeutic potential highlights the diversity of benzimidazole derivatives in drug discovery R. Babbar, Swikriti, S. Arora, 2020.

Synthetic Applications : The synthesis of benzimidazole derivatives, including 5-bromo-6-methyl-1H-benzo[d]imidazole, is of significant interest for creating novel compounds with potential industrial and pharmaceutical applications. The preparation methods and the structural diversity achieved through different synthetic routes contribute to the exploration of new materials and drugs. The practical synthesis of 5,5′-methylene-bis(benzotriazole) underscores the ongoing efforts in green chemistry and the development of efficient, environmentally benign synthesis methods for benzimidazole derivatives Haining Gu et al., 2009.

Antioxidant Activity : The exploration of heterocyclic compounds, including benzimidazole derivatives, for their antioxidant properties is a promising area of research. These compounds may offer therapeutic benefits by mitigating oxidative stress-related diseases. The comprehensive review on antioxidant activity measurement methods, while not directly referencing 5-bromo-6-methyl-1H-benzo[d]imidazole, highlights the importance of such compounds in evaluating and understanding their potential health benefits I. Munteanu, C. Apetrei, 2021.

安全和危害

未来方向

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of research on 5-bromo-6-methyl-1H-benzo[d]imidazole and similar compounds could involve further exploration of these properties and the development of novel drugs.

属性

IUPAC Name |

5-bromo-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHHVSZEBVWTRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609786 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-methyl-1H-benzo[d]imidazole | |

CAS RN |

116106-16-2 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)

![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)

![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)